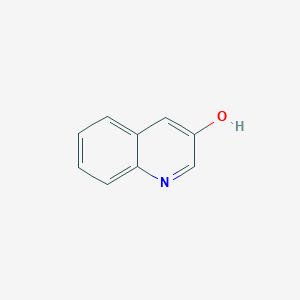

3-Hydroxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDNMHUOLMLNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206727 |

Source

|

| Record name | 3-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-18-7 |

Source

|

| Record name | 3-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PZ582CI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxyquinoline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-hydroxyquinoline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Chemical Structure and Identification

This compound, also known as quinolin-3-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) backbone with a hydroxyl group substituted at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | quinolin-3-ol |

| Synonyms | 3-Quinolinol, Quinolin-3-ol |

| CAS Number | 580-18-7[1][2][3][4] |

| Molecular Formula | C₉H₇NO[1][2][3][4] |

| Molecular Weight | 145.16 g/mol [1][2][3][4] |

| InChI Key | IQQDNMHUOLMLNJ-UHFFFAOYSA-N |

| SMILES | Oc1cc2ccccc2nc1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various chemical and biological studies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 198-202 °C |

| Boiling Point | ~264.27 °C (rough estimate) |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility: 587.9 mg/L at 20 °C. |

| pKa | 4.28 (at 20 °C) |

| Appearance | Beige crystalline powder |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Data for derivatives suggest aromatic protons in the range of 7.0-8.5 ppm. Specific data for the parent compound is not fully detailed in the provided results. |

| ¹³C NMR | Aromatic carbons typically appear in the range of 110-150 ppm. Specific peak assignments for this compound require further analysis of available spectral data. |

| FTIR (KBr, cm⁻¹) | The spectrum would be expected to show characteristic peaks for O-H stretching (broad band around 3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C and C=N aromatic ring stretching (1400-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |

| UV-Vis (λmax) | The UV-Vis spectrum of hydroxyquinolines in methanol typically shows absorption bands around 250 nm and 310 nm. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 145. Fragmentation would likely involve the loss of CO (m/z = 117) and HCN (m/z = 118). |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is adapted from Organic Syntheses. This procedure involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (Skraup synthesis), followed by purification.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis and purification workflow for this compound.

Methodology:

-

Reaction Setup: In a fume hood, combine o-aminophenol and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid) portion-wise to control the reaction temperature.

-

Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and pour it onto ice. Neutralize the excess acid with a base (e.g., sodium carbonate) until the solution is slightly alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification:

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in dilute acid and treat with activated carbon to decolorize.

-

Filter the solution and precipitate the product by adding a base.

-

Collect the solid by filtration and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

-

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet method to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Mass spectral data is acquired to confirm the molecular weight and fragmentation pattern.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.

Biological Activities and Signaling Pathways

Hydroxyquinoline derivatives have been investigated for a range of biological activities. While specific data for this compound is less abundant than for its 8-hydroxy isomer, the quinoline scaffold is known to interact with various biological targets.

Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several enzymes. For example, certain substituted 3-hydroxyquinolin-2(1H)-ones are known inhibitors of influenza A endonuclease. This suggests that the this compound core can serve as a scaffold for the design of novel enzyme inhibitors.

Potential Involvement in Signaling Pathways

Based on the known activities of other hydroxyquinoline derivatives, this compound may potentially modulate several key cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound

Caption: Potential cellular signaling pathways modulated by this compound.

-

NF-κB Signaling: Some studies on hydroxychloroquine (B89500) suggest an inhibitory effect on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This compound might interfere with the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

-

Calcium Signaling: Hydroxychloroquine has been shown to inhibit calcium signals in T-cells by affecting intracellular calcium stores. It is plausible that this compound could have similar effects, disrupting cellular processes that are dependent on calcium signaling.

-

Autophagy and Lysosomal Function: A well-documented effect of hydroxychloroquine is the inhibition of autophagy through the alkalinization of lysosomes. This prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and inhibition of cellular degradation pathways. This compound may share this mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and potential for biological applications. This guide provides a foundational understanding of its properties and synthesis, laying the groundwork for further research and development. The exploration of its specific interactions with biological targets and signaling pathways remains a promising area for future investigation, particularly in the context of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

3-Hydroxyquinoline: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Heterocyclic Compound

Abstract

3-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and a thorough exploration of its applications, with a particular focus on its role in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a consolidated resource of technical data and experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as 3-quinolinol, is a derivative of quinoline (B57606) with a hydroxyl group at the third position. Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 580-18-7 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO | [1][2][3][4][5] |

| Molecular Weight | 145.16 g/mol | [1][2][3][4] |

| IUPAC Name | Quinolin-3-ol | |

| Synonyms | 3-Quinolinol, 3-Quinolol | [1][2][3][4] |

| InChI Key | IQQDNMHUOLMLNJ-UHFFFAOYSA-N | [4] |

| SMILES | Oc1cnc2ccccc2c1 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Beige crystalline powder | [4] |

| Melting Point | 198-202 °C | [4] |

| Boiling Point | 264.27 °C (estimate) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 587.9 mg/L at 20 °C. | [4] |

| pKa | 4.28 (at 20 °C) | [4] |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. Classical routes include the Friedländer condensation and the Gould-Jacobs reaction.[6][7] More recent methodologies focus on improving efficiency and substrate scope.

Experimental Protocol: One-Pot Synthesis from Aryldiazonium Salts

This method describes a convenient one-pot synthesis of 3-hydroxyquinolines from aryldiazonium salts and alkenes in a nitrile solution, followed by oxidation.[6]

Materials:

-

Phenyldiazonium salt

-

Anhydrous nitrile (e.g., acetonitrile)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

-

In a dry 10 mL glass sealed tube, suspend phenyldiazonium salt (100 mg, 0.52 mmol, 1.0 eq.) and styrene (108 mg, 1.04 mmol, 2.0 eq.) in 2 mL of anhydrous nitrile.

-

Seal the tube with a Teflon screw cap and heat it in an oil bath at 80 °C for 2 hours.

-

After cooling to room temperature, dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer with a saturated aqueous NaHCO₃ solution (10 mL).

-

Stir the combined organic layer over anhydrous Na₂CO₃ (5 g) for 3 days to facilitate oxidation.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Experimental Protocol: Synthesis from Quinoline-3-boronic Acid

This protocol outlines the synthesis of this compound from quinoline-3-boronic acid.[2]

Materials:

-

Quinoline-3-boronic acid

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

CNT-Chit film

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Dilute aqueous hydrochloric acid

-

Ether

Procedure:

-

To a round-bottomed flask, add quinoline-3-boronic acid (1.0 mmol), CuSO₄·5H₂O (0.02 g, 0.1 mmol), CNT-Chit film (10.0 mg), KOH (0.17 g, 3.0 mmol), and deionized water (5.00 mL).

-

Stir the reaction mixture openly at room temperature for 24 hours.

-

Upon completion of the reaction, filter the mixture and wash the solids with deionized water.

-

Acidify the filtrate to a pH of 2-3 with dilute aqueous hydrochloric acid.

-

Extract the acidified filtrate with ether (3 x 10 mL).

-

Combine the organic phases and concentrate them under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an eluent of 70% hexane/30% ethyl acetate (B1210297) (v/v) to yield this compound as an off-white solid.[2]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The quinoline core is a privileged structure in medicinal chemistry, and this compound derivatives have demonstrated a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[8] For instance, certain cyclic peptides containing the this compound moiety have shown antitumor functionality.[2][4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Although specific pathways for this compound itself are not extensively detailed, the broader class of hydroxyquinolines is known to interfere with pathways like VEGFR2 and PI3K/AKT signaling, and can induce apoptosis.

Antimicrobial and Other Biological Activities

Halogenated derivatives of hydroxyquinolines have shown broad-spectrum antimicrobial effects.[8] The 8-hydroxyquinoline (B1678124) scaffold, a close isomer, has been identified as a histamine (B1213489) H2 receptor blocker, suggesting the potential for this class of compounds in modulating receptor activity.[9][10] Furthermore, some 8-hydroxyquinoline derivatives have been found to decrease the activity of cystathionine (B15957) beta-synthase (CBS), an enzyme involved in the trans-sulfuration pathway.[11]

Caption: Logical workflow for the application of this compound in drug discovery.

Applications in Material Science

Beyond its biological applications, this compound is a valuable building block in material science. Its structure allows for the creation of novel polymers, coatings, and other functional materials. The ability to modify the quinoline core and the hydroxyl group enables the development of materials with enhanced thermal stability, and unique optical and electronic properties.[1] Its chelating properties also make it useful in catalysis and analytical chemistry.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both drug discovery and material science. Its well-defined chemical properties and the availability of diverse synthetic routes make it an attractive starting point for the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of this compound, offering researchers the necessary information to explore its full potential in their respective fields.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 580-18-7 [chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. This compound | 580-18-7 [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 3-Hydroxyquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyquinoline (CAS 580-18-7), a significant heterocyclic compound utilized in pharmaceutical research and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis, experimental protocols, and workflow visualizations to support identification, characterization, and quality control.

Spectroscopic and Spectrometric Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound.

1.1.1 ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms. The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Multiplet |

| Hydroxyl Proton (OH) | ~9.5 - 10.5 | Broad Singlet |

| H2 | ~8.6 | Doublet |

| H4 | ~7.8 | Singlet |

| H5 | ~7.7 | Doublet |

| H6 | ~7.4 | Triplet |

| H7 | ~7.6 | Triplet |

| H8 | ~8.0 | Doublet |

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration. The assignments above are typical for the this compound scaffold.

1.1.2 ¹³C NMR Spectral Data

As of the latest literature search, specific experimental ¹³C NMR data for this compound was not available. However, based on the analysis of related quinoline (B57606) derivatives, the expected chemical shift ranges are presented below.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 (C-OH) | 150 - 155 |

| C4 | 110 - 115 |

| C4a | 125 - 130 |

| C5 | 120 - 125 |

| C6 | 128 - 132 |

| C7 | 122 - 127 |

| C8 | 128 - 132 |

| C8a | 145 - 150 |

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified through their characteristic vibrational frequencies in the IR spectrum.[4][5]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H Stretch (Hydrogen-bonded) | Broad, Strong |

| ~3030 | Aromatic C-H Stretch | Medium |

| 1580 - 1620 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1450 - 1550 | C=N Stretch | Medium-Strong |

| 1200 - 1300 | C-O Stretch | Strong |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 117 | ~55 | [M-CO]⁺ |

| 90 | ~20 | [M-CO-HCN]⁺ |

| 89 | ~16 | [M-CO-H₂CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.75 mL of a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation : Spectra are acquired on a spectrometer, such as a Bruker AM-300, operating at a field strength of 300 MHz for ¹H NMR.[4]

-

¹H NMR Acquisition : A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to achieve an adequate signal-to-noise ratio.[7]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A higher sample concentration (50-100 mg) and a greater number of scans are often required due to the low natural abundance of the ¹³C isotope.[6]

IR Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4][5]

-

Instrumentation : The spectrum is recorded using an FTIR spectrometer, such as a Bio-Rad FTS instrument.[4]

-

Acquisition : A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Ionization : Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis : The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and a key logical relationship in the analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Caption: Experimental Workflow for FTIR Spectroscopy.

Caption: Primary Fragmentation Pathway of this compound in EI-MS.

References

tautomerism in 3-Hydroxyquinoline

An In-depth Technical Guide on the Tautomerism of 3-Hydroxyquinoline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital heterocyclic scaffold in medicinal chemistry and material science.[1][2] Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the structural equilibrium, influencing factors, and the analytical methodologies used for its characterization. The quinoline (B57606) core is a versatile building block for molecules with diverse therapeutic properties, and understanding the tautomeric preferences of its hydroxylated derivatives is critical for rational drug design and material development.[1][3]

The Core Concept: Tautomeric Equilibrium

Tautomers are readily interconvertible constitutional isomers that differ in the position of a proton and a double bond.[4] For this compound, the primary equilibrium exists between the enol form (quinolin-3-ol) and the keto form (quinolin-3(4H)-one). The enol form preserves the aromaticity of the quinoline ring system, which is a significant stabilizing factor.[3] A zwitterionic intermediate can also be considered in this dynamic process.

The equilibrium can be represented as:

Enol (this compound) ⇌ Keto (Quinolin-3(4H)-one)

This equilibrium is not static; it is influenced by a variety of internal and external factors that dictate the predominant species in a given environment.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer is determined by its relative thermodynamic stability, which is highly sensitive to the surrounding environment.

-

Solvent Effects : The polarity and proticity of the solvent play a crucial role in stabilizing the tautomeric forms.[5]

-

Polar Protic Solvents (e.g., water, methanol) : These solvents can form hydrogen bonds with both the hydroxyl group of the enol form and the carbonyl and N-H groups of the keto form, potentially stabilizing both.[3] For related hydroxyisoquinolines, the keto (lactam) form is favored in water.[6]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) : These solvents can stabilize the more polar tautomer through dipole-dipole interactions.[3] The increased polarity of these solvents can lead to the stabilization of more polar keto tautomers.[7]

-

Nonpolar Solvents (e.g., diethyl ether, toluene) : These solvents generally favor the less polar tautomer.[3] In non-hydroxylic solvents, the enol (lactim) form of 3-hydroxyisoquinolines has been shown to be predominant.[6]

-

-

pH Effects : The pH of the medium can significantly shift the equilibrium by favoring the formation of anionic or cationic species. At physiological pH, the neutral enol form of some hydroxy-heterocycles is energetically favored over ionized or keto forms.[8] A change in pH can lead to protonation of the quinoline nitrogen or deprotonation of the hydroxyl group, which in turn influences the stability of the respective tautomeric forms. Studies on phloroglucinol (B13840) have shown a clear pH-dependent tautomerism.[9][10]

-

Aromaticity : The enol tautomer retains the full aromaticity of the bicyclic quinoline system, a powerful stabilizing force.[3] The keto form disrupts this aromaticity to some extent, which is often energetically unfavorable.[3][11] Computational studies on related quinolone esters confirm that the hydroxyquinoline (enol) form is often more stable, largely due to the preservation of aromaticity in both rings.[11][12]

-

Gas Phase vs. Solution : In the gas phase, where intermolecular interactions are minimal, the intrinsic stability of the tautomers can be assessed. Studies using mass spectrometry on monohydroxyquinolines have shown that, with the exception of 2-hydroxyquinoline, the enol forms are generally favored in the gas phase.[13]

Experimental and Computational Analysis

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric equilibrium of this compound.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for unambiguously identifying and quantifying tautomers in solution.[3]

-

Protocol :

-

Dissolve a precisely weighed sample of this compound in a range of deuterated solvents of varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, D₂O).

-

Acquire high-resolution ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Identify distinct sets of signals corresponding to the unique protons and carbons of the enol and keto tautomers. Key signals to monitor include the proton on the hydroxyl/amine group and the carbons at positions 2, 3, and 4.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals directly provides the relative population of each form.

-

Calculate the equilibrium constant (K_eq = [enol]/[keto]) from the integral ratio.[3]

-

B. Ultraviolet-Visible (UV-Vis) Spectroscopy The enol and keto forms possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.

-

Protocol :

-

Prepare dilute solutions of this compound in a series of solvents covering a wide range of polarities.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of solvent polarity.

-

The presence of an isosbestic point when varying solvent composition is strong evidence for a two-component equilibrium.[3]

-

C. Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the key functional groups that define each tautomer, particularly in the solid state.

-

Protocol :

-

For solid-state analysis, acquire the IR spectrum of the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For solution-state analysis, acquire spectra of the compound dissolved in various solvents that have transparent windows in the regions of interest.

-

Look for characteristic vibrational bands: a broad O-H stretching band for the enol form and a sharp C=O stretching band for the keto form.[3] The positions of these bands can also provide insight into intra- and intermolecular hydrogen bonding.

-

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently used to predict the relative thermodynamic stabilities of tautomers in the gas phase and in solution (using continuum solvation models like PCM).[14][15] These calculations provide valuable insights into the energies of the different forms and the transition states connecting them, helping to rationalize experimental findings.[11][14]

Quantitative Data Summary

| Compound System | Method | Solvent/Phase | Predominant Form | Observations/Energy Difference (ΔE) | Reference |

| Monohydroxyquinolines (general) | Mass Spectrometry | Gas Phase | Enol (Hydroxy) | The hydroxy forms are favored for most isomers except 2-hydroxyquinoline. | [13] |

| 3-Hydroxyisoquinoline (analogue) | UV Spectroscopy | Water | Keto (Lactam) | The lactam form is predominant in aqueous solution. | [6] |

| 3-Hydroxyisoquinoline (analogue) | UV Spectroscopy | Diethyl Ether | Enol (Lactim) | The lactim form is predominant in non-hydroxylic solvents. | [6] |

| Quinolone 3-Esters (derivatives) | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | Enol (Hydroxy) | The hydroxyquinoline form is more stable by 27-38 kJ/mol. | [11][12] |

| 8-Hydroxyquinoline (isomer) | DFT (CBS-QB3) | Gas Phase | Enol (Hydroxy) | The enol form (17) is significantly more stable than the keto form (18). | [14] |

Note: This table summarizes findings for this compound and closely related analogues to illustrate expected trends. The lack of comprehensive experimental data for the parent this compound highlights an area for further research.[16]

Synthesis

This compound can be prepared through various synthetic routes. Classical methods include the Friedländer-type condensation and the Pfitzinger synthesis.[1] More recent methods involve the NBS-mediated deacylative formation from 3-acetylquinolines or the aerobic oxidation of specific aryl Grignard reagents.[1] A demonstrated one-pot preparation involves the reaction of a phenyldiazonium salt with styrene, followed by oxidation.[1]

Conclusion and Significance

The tautomerism of this compound is a complex equilibrium governed by a subtle interplay of aromaticity, solvent interactions, and pH. While the enol form is stabilized by the aromaticity of the quinoline system and is likely favored in the gas phase and nonpolar solvents, the keto form may become significant or even predominant in highly polar, protic media.

For researchers in drug development and material science, a thorough understanding of this tautomeric behavior is paramount. The different tautomers present distinct hydrogen bonding patterns, shapes, and electronic properties, which directly impact molecular recognition at a biological target, as well as photophysical properties in functional materials.[3] Characterizing and predicting the predominant tautomeric form under relevant conditions is a critical step in the rational design of new and effective this compound-based agents.

References

- 1. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 3-Hydroxyquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxyquinoline, a quinoline (B57606) derivative of significant interest in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and efficacy in various applications. This document outlines the theoretical and practical aspects of this compound's solubility in a range of common organic solvents. It includes detailed experimental protocols for the accurate determination of solubility and presents illustrative data to guide researchers. Furthermore, a visual representation of a standard experimental workflow is provided to facilitate the practical application of these methodologies.

Introduction

This compound, also known as quinolin-3-ol, is a heterocyclic aromatic compound. Its structure, featuring both a hydrogen bond donor (-OH group) and acceptor (quinoline nitrogen), suggests a varied solubility profile in different organic solvents. Understanding this profile is paramount for its application in drug discovery, where solubility impacts absorption, distribution, metabolism, and excretion (ADME) properties, and in materials science for process development and formulation. This guide aims to provide a foundational understanding of this compound's solubility and the methodologies to determine it.

Illustrative Solubility Data

While extensive quantitative solubility data for this compound is not widely available in the published literature, an understanding of its solubility can be inferred from its chemical structure and the known behavior of similar compounds. The following table presents illustrative (hypothetical) solubility data for this compound in a selection of common organic solvents at standard temperature (25 °C) and pressure (1 atm).

It is imperative to note that these values are not based on experimental measurements and should be used for guidance and comparative purposes only. Experimental verification is strongly recommended.

| Solvent | Formula | Polarity Index | Illustrative Solubility (g/L) | Illustrative Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 150 | 1.03 |

| Ethanol | C₂H₅OH | 4.3 | 120 | 0.83 |

| Acetone | C₃H₆O | 5.1 | 180 | 1.24 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 90 | 0.62 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 70 | 0.48 |

| Toluene | C₇H₈ | 2.4 | 25 | 0.17 |

| n-Hexane | C₆H₁₄ | 0.1 | 1 | 0.007 |

Note: The molecular weight of this compound (C₉H₇NO) is 145.16 g/mol .

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is detailed below.[1][2][3][4]

Shake-Flask Method (Thermodynamic Solubility)

This method measures the solubility of a compound once a state of thermodynamic equilibrium is reached between the dissolved and undissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at a constant temperature to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is recommended to use a syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and straightforward method for determining the concentration of a UV-active compound in a solution.

Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the UV-Vis spectrum of this solution (typically from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Take the filtered saturated solution and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, detailed experimental protocols for its determination, and an illustrative data set. While the provided solubility values are hypothetical, the outlined methodologies offer a robust framework for researchers to obtain accurate and reliable experimental data. A thorough understanding and experimental determination of solubility are critical first steps in the successful development and application of this compound in both pharmaceutical and material science contexts.

References

An In-depth Technical Guide on the Discovery and History of 3-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyquinoline, a significant heterocyclic compound, has a rich history rooted in the foundational era of quinoline (B57606) chemistry. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and the early explorations into its biological activities. While its isomer, 8-hydroxyquinoline (B1678124), often garners more attention, the unique properties and synthetic pathways of this compound have carved a distinct niche in medicinal and materials science. This document details the seminal synthetic methods, presents key quantitative data in a structured format, and illustrates the foundational chemical logic through diagrams, offering a valuable resource for researchers in drug development and organic synthesis.

Discovery and First Synthesis

The discovery of this compound is intrinsically linked to the pioneering work on quinoline synthesis in the late 19th century. While a definitive singular "discovery" paper for this compound is not as prominently cited as that for its parent quinoline, its first preparation can be traced back to the early explorations of the Skraup and Friedländer synthesis methods.

The Skraup synthesis , reported by Zdenko Hans Skraup in 1880, provided a general method for quinoline synthesis by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1][2][3] While the archetypal reaction uses aniline (B41778) to produce quinoline, the use of aminophenols as substrates was a logical extension. The synthesis of this compound via the Skraup reaction involves the use of 3-aminophenol (B1664112) .

Another foundational method, the Friedländer synthesis of 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group.[1][4][5][6] Variations of this method could also lead to the formation of the this compound scaffold.

While the exact date and first chemist to successfully synthesize and characterize this compound are not definitively documented in readily available historical records, its existence as one of the possible hydroxy-isomers of quinoline was recognized early in the study of this class of compounds.

Early Synthetic Protocols

The primary historical methods for the synthesis of this compound are based on the foundational reactions of quinoline chemistry. Below are the detailed experimental protocols derived from the principles of these early methods.

Skraup Synthesis from 3-Aminophenol

This method is an adaptation of the original Skraup synthesis for quinoline.

Reaction Principle: 3-Aminophenol is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the 3-aminophenol. Subsequent acid-catalyzed cyclization and oxidation yield this compound.

Experimental Protocol:

-

Reactants:

-

3-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing Agent (e.g., Nitrobenzene)

-

Ferrous sulfate (B86663) (to moderate the reaction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Add ferrous sulfate to the mixture.

-

Slowly add 3-aminophenol to the stirred mixture.

-

Add the oxidizing agent (nitrobenzene).

-

Heat the mixture carefully. The reaction is exothermic and can become vigorous. Maintain the temperature at a controlled reflux.

-

After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

-

Cool the reaction mixture and cautiously dilute with water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the mixture is alkaline.

-

Isolate the crude this compound by steam distillation or solvent extraction.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water).

-

Conceptual Friedländer Synthesis Approach

While not as commonly cited for the primary synthesis of the parent this compound, the Friedländer synthesis provides a conceptual pathway.

Reaction Principle: A 2-aminocarbonyl compound is condensed with a compound containing an active methylene (B1212753) group. For this compound, this would conceptually involve a derivative of 2-aminobenzaldehyde or a 2-aminophenyl ketone reacting with a suitable two-carbon component that would form the hydroxyl-substituted part of the pyridine (B92270) ring.

Early Characterization and Physical Properties

Early characterization of this compound would have relied on classical methods of organic chemistry. The following table summarizes key physical and chemical properties, including data from modern sources for accuracy.[7][8]

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Beige crystalline powder |

| Melting Point | 198-202 °C |

| CAS Number | 580-18-7 |

| IUPAC Name | Quinolin-3-ol |

Early Investigations into Biological Activity

The biological properties of hydroxyquinolines, termed "oxychinolins" in some older German literature, were a subject of interest in the late 19th and early 20th centuries.[9] Much of the early focus was on the antiseptic and disinfectant properties of this class of compounds.

While 8-hydroxyquinoline (often referred to as "oxine") became more prominent due to its strong chelating abilities, early studies on "oxychinolin" likely included investigations into other isomers, including this compound. These compounds were explored for their potential applications in medicine, particularly in ophthalmology and as general antiseptics.[9] However, specific and detailed early pharmacological studies exclusively focused on this compound are not as well-documented as those for the 8-hydroxy isomer. Modern research has identified this compound as a metabolite of quinoline.[8]

Visualizing the Foundational Syntheses

The logical relationships in the historical synthesis of this compound can be visualized using diagrams.

Skraup Synthesis Workflow

Friedländer Synthesis Conceptual Pathway

Conclusion

The history of this compound is a testament to the systematic and exploratory nature of late 19th-century organic chemistry. Arising from the foundational quinoline syntheses of Skraup and Friedländer, this compound, while often overshadowed by its 8-hydroxy isomer, has its own distinct history and properties. The early investigations into the antiseptic qualities of "oxychinolins" laid the groundwork for the future development of quinoline-based therapeutic agents. For modern researchers, understanding these historical roots provides a valuable context for the ongoing exploration of this compound and its derivatives in drug discovery and materials science.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. This compound, 97+% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ueber das Oxychinolinphenolsulfosaure Oxychinolin und seine Anwendung in der ... - Otto Vockinger - Google Books [books.google.com.sg]

A Technical Guide to the Natural Sources, Isolation, and Analysis of 3-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-hydroxyquinoline derivatives from natural sources. It covers their origins, detailed protocols for their extraction and characterization, and insights into their biological significance. The quinoline (B57606) ring is a fundamental structure in many natural alkaloids and is widely utilized as a bioactive scaffold in the development of new pharmaceutical drugs[1]. Among these, 3-hydroxyquinolines represent a privileged structural unit found in various natural products and molecules with therapeutic properties[2].

Natural Occurrences of this compound Derivatives

The quinoline skeleton is a common component of natural alkaloids[1]. While a vast number of quinoline derivatives have been isolated from plants, marine organisms, and microorganisms, the specific derivative, this compound, has been reported in the plant Ruta montana[3]. Quinolin-2-one derivatives have been extracted from sources like Toddalia asiatica leaves, other plants, and marine organisms[4]. The broader family of quinoline alkaloids is found in various species, with Cinchona bark being a well-known source of compounds like quinine (B1679958) and quinidine[5][6].

Table 1: Known Natural Sources of this compound and Related Derivatives

| Compound | Natural Source | Family/Class | Reference |

| This compound | Ruta montana | Plant (Rutaceae) | [3] |

| Quinoline Alkaloids | Cinchona succirubra | Plant (Rubiaceae) | [5] |

| Quinolin-2-one Alkaloids | Toddalia asiatica, Marine Organisms | Plant, Marine | [4] |

Note: Quantitative data on the natural abundance of this compound is not extensively documented in the available literature.

Experimental Protocols: From Extraction to Identification

The isolation and characterization of this compound derivatives from natural sources involve a multi-step process, beginning with extraction and culminating in structural elucidation.

A standard method for extracting alkaloids from plant material is the acid-base extraction technique. This process leverages the basicity of the nitrogen atom in the quinoline ring to separate the alkaloids from other plant constituents.

Detailed Protocol: Acid-Base Extraction from Plant Material [7]

-

Preparation of Plant Material : Dry the source material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction[7].

-

Defatting : Extract the powdered material with a non-polar solvent, such as petroleum ether or hexane, using a Soxhlet apparatus. This step removes lipids and waxes that could interfere with subsequent steps. The non-polar extract is typically discarded[7].

-

Alkaloid Extraction (Liberation) : Moisten the defatted powder with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide). This converts the alkaloid salts present in the plant tissue into their free base form, which is soluble in organic solvents[7].

-

Solvent Extraction : Extract the alkalized material repeatedly with an organic solvent like chloroform (B151607) or dichloromethane. This can be done through maceration with stirring or by using a Soxhlet apparatus. Combine the organic extracts[7].

-

Acidic Wash : Wash the combined organic extract with a dilute aqueous acid solution (e.g., 5% sulfuric acid). The alkaloids, being basic, will form water-soluble salts and move into the aqueous phase, leaving non-basic impurities behind in the organic phase[7].

-

Liberation of Free Alkaloids : Increase the pH of the aqueous phase with a base (e.g., concentrated ammonium hydroxide) until it is strongly alkaline. This converts the alkaloid salts back to their free base form, which will precipitate out of the solution[7].

-

Final Extraction : Extract the liberated free alkaloids from the aqueous solution using an organic solvent (e.g., chloroform).

-

Purification and Concentration : Dry the final organic extract over anhydrous sodium sulfate (B86663) to remove residual water. Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture[7].

The crude extract contains a mixture of alkaloids that must be separated and identified. Column chromatography is a primary technique for purification, followed by spectroscopic analysis for structural elucidation.

Protocol: Column Chromatography Purification [8]

-

Stationary Phase Selection : Pack a glass column with a suitable adsorbent, most commonly silica (B1680970) gel for quinoline derivatives[8].

-

Mobile Phase Selection : Choose an eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased during elution to separate compounds based on their affinity for the stationary phase[8].

-

Elution and Fraction Collection : Load the crude extract onto the top of the column and begin passing the mobile phase through it. Collect the eluting solvent in a series of separate tubes (fractions)[8].

-

Analysis : Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the desired pure compound[8].

-

Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative[8].

Protocol: Spectroscopic Analysis for Structural Elucidation

-

Mass Spectrometry (MS) : Perform Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound, which aids in identifying its chemical structure[3].

-

Nuclear Magnetic Resonance (NMR) : Record 1H NMR and 13C NMR spectra. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure[9][10].

-

Infrared (IR) Spectroscopy : Use Fourier-Transform Infrared (FTIR) spectroscopy to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group characteristic of this compound[3][9].

Biological Activity and Associated Signaling Pathways

Quinoline derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][11]. While research into the specific pathways modulated by this compound is ongoing, studies on the closely related 8-hydroxyquinoline (B1678124) derivatives provide valuable insights. These compounds are known to interact with critical cell signaling pathways, often due to their ability to chelate metal ions[12].

One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates fundamental cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer.

The MAPK/ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to DNA in the nucleus. Clioquinol, an 8-hydroxyquinoline derivative, has been shown to activate this cascade, leading to downstream effects like tissue remodeling[13]. While not directly demonstrated for this compound, this pathway represents a plausible target for quinoline-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 3. This compound | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

The Quinoline Scaffold: A Privileged Framework in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a diverse array of biological targets have established it as a "privileged scaffold," leading to the development of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the quinoline core, detailing its prevalence in approved drugs and natural products, its diverse pharmacological activities, and the underlying molecular mechanisms.

Anticancer Activity of Quinoline Derivatives

The quinoline framework is a prominent feature in a multitude of anticancer agents, exerting its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.

Kinase Inhibition: Targeting Aberrant Signaling

Many quinoline-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Quinoline derivatives have been successfully developed as inhibitors of EGFR and VEGFR, two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[1][2] Several FDA-approved drugs, such as Bosutinib, Lenvatinib, and Cabozantinib, feature a quinoline core and function as multi-kinase inhibitors.[3]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline-3-carbonitrile | Compound 44 | EGFR Kinase | 0.0075 | [1] |

| Quinoline-Chalcone | Compound 12e | MGC-803 | 1.38 | [4] |

| Quinoline-Chalcone | Compound 12e | HCT-116 | 5.34 | [4] |

| Quinoline-Chalcone | Compound 12e | MCF-7 | 5.21 | [4] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | SF-295 | 0.314 µg/cm³ | [5] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | HCT-8 | 0.314 µg/cm³ | [5] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | HL-60 | 0.314 µg/cm³ | [5] |

| Quinoline-Docetaxel Analogue | Compound 6c | MCF-7-MDR | 0.0088 | [6] |

| Pyrazolo[4,3-f]quinoline | Compound 2E | NUGC-3 | < 8 | [7] |

Topoisomerase Inhibition: Disrupting DNA Replication

Certain quinoline alkaloids, most notably camptothecin (B557342) and its derivatives, function as potent inhibitors of DNA topoisomerase I. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks and ultimately inducing apoptosis in cancer cells.

Quantitative Data: Topoisomerase I Inhibitory Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| SN-38 | HT-29 | 8.8 | [8] |

| Camptothecin (CPT) | HT-29 | 10 | [8] |

| 9-Aminocamptothecin (9-AC) | HT-29 | 19 | [8] |

| Topotecan (TPT) | HT-29 | 33 | [8] |

Antimalarial Activity of Quinoline Derivatives

The quinoline scaffold is historically and currently central to antimalarial drug therapy. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria. Synthetic quinoline antimalarials like chloroquine (B1663885) and mefloquine (B1676156) have been mainstays in combating this parasitic disease.

Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[9]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| (S)-Enantiomer of a 4-aminoalcohol quinoline | 3D7 | 12.7 | [10] |

| (R)-Enantiomer of a 4-aminoalcohol quinoline | 3D7 | >25 | [10] |

| ELQ-300 | W2 | 1.8 | [11] |

| ELQ-300 | TM90-C2B | 1.7 | [11] |

| P4Q-158 | P. berghei (liver stage) | 3.07 | [11] |

| T3.5 (Acridinone analogue) | Dd2 | 77.3 | [11] |

Antibacterial Activity of Quinoline Derivatives

The quinolone and fluoroquinolone classes of antibiotics are synthetic antibacterial agents with a quinoline core. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [12] |

| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [12] |

| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [12] |

| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [12] |

| Moxifloxacin | Staphylococcus aureus | 0.064 - 0.5 | [12] |

| Facilely Accessible Quinoline Derivative (Compound 6) | Clostridioides difficile | 1.0 | [13] |

| Quinolone-coupled hybrid (Compound 5d) | Various G+ and G- strains | 0.125 - 8 | [14] |

Quinoline Scaffold in Natural Products

The quinoline ring system is a recurring motif in a variety of natural products, particularly alkaloids isolated from plants and marine organisms. These natural compounds often exhibit significant biological activities.

Quantitative Data: Biological Activity of Quinoline-Containing Natural Products

| Compound | Natural Source | Biological Activity | IC50 | Reference |

| Quinine | Cinchona species | Antimalarial | Varies by strain | [15] |

| Quinidine | Cinchona species | Antimalarial | Varies by strain | [16] |

| Cinchonine | Cinchona species | Antimalarial | Varies by strain | [17] |

| Camptothecin | Camptotheca acuminata | Anticancer (Topoisomerase I inhibitor) | 10 nM (HT-29 cells) | [8] |

| Sanguinarine | Sanguinaria canadensis | Cytotoxic | 0.11–0.54 µg/mL | [13] |

| Chelerythrine | Sanguinaria canadensis | Cytotoxic | 0.14–0.46 µg/mL | [13] |

| Berberine | Mahonia aquifolium | Cytotoxic | 21.25–52.73 µg/mL | [7][18] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline compound and incubate for the desired exposure time (e.g., 48 or 72 hours).[19]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8][21]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Detailed Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9][22]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[12]

-

MIC Determination: The MIC is determined as the lowest concentration of the quinoline compound at which there is no visible growth (turbidity) of the bacteria.[12][22]

Conclusion

The quinoline scaffold is an undeniably important motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.[20] Its derivatives have yielded potent anticancer, antimicrobial, and anti-inflammatory agents by interacting with a wide range of molecular targets.[8][11][23] The continued exploration of this versatile chemical entity, aided by rational design, synthesis, and robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. sketchviz.com [sketchviz.com]

- 4. researchgate.net [researchgate.net]

- 5. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of cinchonine, a Cinchona bark alkaloid, on spontaneous and induced rat ileum contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Multifaceted Role of 3-Hydroxyquinoline in Medicinal Chemistry: A Technical Guide

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its derivatives, 3-hydroxyquinoline has emerged as a significant pharmacophore, demonstrating considerable potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. A common strategy involves the cyclization of appropriately substituted anilines and three-carbon units. One-pot procedures from readily available starting materials are continually being developed to improve efficiency and yield.

A notable method is the preparation from dihydroquinolinium salts. In this approach, a series of functionalized 3,4-dihydroquinolinium salts are first prepared through the reaction of an aryldiazonium salt with an alkene in a nitrile solution. Subsequent oxidation of these salts can yield this compound derivatives.[1] Classical routes such as Friedländer-type condensations and Pfitzinger synthesis also remain relevant for accessing this scaffold.[1]

Key Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The biological activity is often influenced by the nature and position of substituents on the quinoline ring.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivatives | Not Specified | Mild to moderate activity | [2] |

| 2-Phenyl-3-hydroxy-4-oxo-1,4-dihydroquinoline | Not Specified | Data not available | [3] |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented, and 3-hydroxyquinolines are no exception. They exhibit activity against a range of bacteria and fungi, with their mechanism often linked to the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 - 50 | [4] |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | >50 | [4] |

| Quinoline-based hydroxyimidazolium hybrids | Escherichia coli | >50 | [4] |

| Quinoline-based hydroxyimidazolium hybrids | Klebsiella pneumoniae | >50 | [4] |

Note: Data for a wider range of this compound derivatives is needed to establish clear structure-activity relationships.

Neuroprotective Effects

The potential of this compound derivatives in the context of neurodegenerative diseases is an emerging area of interest. Their antioxidant and metal-chelating properties may contribute to their neuroprotective effects by mitigating oxidative stress and modulating the activity of enzymes involved in neuroinflammation.

Table 3: Neuroprotective Activity of this compound Derivatives